[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Description
The compound [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a heterocyclic ester with a molecular formula of C₁₅H₂₅NO₃S, a molecular weight of 299.44 g/mol, and a CAS registry number of 38202-21-0 . Its structure features:
- A 1,2-oxazole core substituted at the 5-position with a 3-methoxyphenyl group.
- A methyl ester linkage at the 3-position of the oxazole, connected to a 2-(2-fluorophenoxy)acetate moiety.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-6-4-5-13(9-15)18-10-14(21-26-18)11-25-19(22)12-24-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECVYFPGFTSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the methoxyphenyl and fluorophenoxyacetate groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the ester group, resulting in the formation of reduced analogs.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that may involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research has demonstrated that [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate exhibits several biological activities:
- Anticancer Properties : Studies have indicated that this compound can inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the release of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neurotoxicity, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Therapeutic Applications
The potential therapeutic applications of this compound can be categorized as follows:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, this compound is being investigated as a possible treatment for various cancers.
- Anti-inflammatory Drugs : Its anti-inflammatory properties suggest potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Neuroprotective Agents : Ongoing research aims to explore its efficacy in protecting against neurodegeneration.
Case Studies
Several case studies have explored the effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation at concentrations of 10 µM. |
| Study B | Anti-inflammatory Effects | Showed a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| Study C | Neuroprotection | In vitro studies revealed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound. |
Mechanism of Action
The mechanism of action of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulate enzyme activity, or interfere with signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and three analogs identified in the evidence:
Key Comparative Insights
(a) Core Heterocyclic Structure
- The target compound and Analog 1 share a 1,2-oxazole backbone, but Analog 1 lacks the fluorophenoxyacetate group and instead incorporates a simpler methoxyethylamine chain . This difference likely reduces Analog 1’s molecular weight (184.24 vs. 299.44) and alters solubility.
- Analog 2 substitutes the oxazole with a triazolo-pyrimidine system, which introduces additional nitrogen atoms and aromaticity.
(b) Substituent Effects
- The 3-methoxyphenyl group in the target and Analog 2 provides electron-donating effects, but Analog 2’s triazolo-pyrimidine system may delocalize this effect more effectively.
- The 2-fluorophenoxy group in the target compound introduces electronegativity and steric hindrance, which are absent in Analog 1 (isopropyl substituent) and Analog 3 (methylbenzamido group). Fluorine’s strong electronegativity could improve metabolic stability in biological systems.
(c) Ester Functionalization
Analytical and Crystallographic Considerations
While direct crystallographic data for the target compound are unavailable, tools like SHELX and SIR97 are widely used for resolving similar heterocyclic structures. The target’s fluorophenoxy group could influence crystal packing via C–F⋯π or C–F⋯H interactions, as described in hydrogen-bonding analyses . Analog 2’s carboxylic acid group may promote stronger dimerization in the solid state compared to the target’s ester.
Biological Activity
The compound [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structural features, including an oxazole ring and methoxyphenyl group, this compound is being investigated for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.37 g/mol. The presence of functional groups such as the oxazole ring and fluorophenoxy moiety contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 953208-72-5 |
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. A study explored various derivatives and found that oxazole-containing compounds demonstrated activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and were similarly effective against Gram-negative strains .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also under investigation. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may modulate inflammatory pathways effectively.
Anticancer Activity
Preliminary studies suggest that derivatives of oxazole compounds can induce apoptosis in cancer cells. For instance, compounds similar to this one have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death through both intrinsic and extrinsic apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated significant inhibition zones against both E. coli and Candida albicans, with MIC values demonstrating effective concentrations for potential therapeutic use .
- Inflammation Modulation : Another research project focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results showed a reduction in inflammatory markers and joint swelling when treated with the oxazole derivative, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Construct the 1,2-oxazole core via cyclization of nitrile oxides with alkynes or via condensation of hydroxylamine derivatives with ketones. For example, 3-methoxyphenyl-substituted oxazole intermediates can be synthesized using methods analogous to those in and .
- Step 2 : Functionalize the oxazole with a methyl ester group. highlights esterification strategies for similar acetates, such as coupling carboxylic acids with alcohols using DCC/DMAP or Mitsunobu conditions .
- Step 3 : Introduce the 2-(2-fluorophenoxy)acetate moiety via nucleophilic substitution or ester exchange. provides examples of fluorophenoxy-group incorporation using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile) . Key challenge: Ensure regioselectivity in oxazole formation and minimize side reactions during ester coupling.
Q. How can researchers verify the purity and structural identity of this compound?
- Analytical techniques :
- HPLC-MS : Quantify purity (>95% as per ) and confirm molecular weight .
- NMR spectroscopy : Use , , and -NMR to validate substitution patterns (e.g., fluorophenoxy protons resonate at δ 6.8–7.2 ppm; methoxy groups at δ ~3.8 ppm) .
- Elemental analysis : Match experimental C/H/N/F percentages to theoretical values.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Crystallization : Grow crystals via slow evaporation in solvents like ethanol/dichloromethane ( used similar methods for triazole derivatives) .
- Data collection and refinement :
- Use SHELX () for structure solution and refinement. SHELXL is particularly robust for handling twinned crystals or high-resolution data .
- Analyze hydrogen-bonding networks with graph set analysis () to identify motifs (e.g., R(8) rings) influencing crystal stability .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies in -NMR chemical shifts due to solvent effects or dynamic processes.
- Methodology :
- Variable-temperature NMR : Probe conformational changes (e.g., rotational barriers in fluorophenoxy groups) .
- DFT calculations : Compare experimental shifts with computed values (software: Gaussian, ORCA) to validate assignments .
- Complementary techniques : Use IR spectroscopy to confirm ester carbonyl stretches (~1740 cm) and XPS for fluorine environment analysis .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s physicochemical properties?
- Hydrogen bonding : The methoxy and fluorophenoxy groups act as hydrogen bond acceptors, forming interactions with adjacent molecules ( ). These can be mapped using Mercury software .
- π-Stacking : The 3-methoxyphenyl and oxazole rings may stack in a offset manner (3.5–4.0 Å separation), affecting solubility and melting point.
- Impact on solubility : Polar interactions increase aqueous solubility, while aromatic stacking reduces it. Use COSMO-RS simulations to predict solubility in different solvents .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction conditions (e.g., temperature, catalyst loading) meticulously. highlights the role of substituent electronic effects in oxazole synthesis .
- Crystallography Troubleshooting : If crystals fail to form, try additives like hexafluorobenzene () or vary solvent polarity .
- Data Reproducibility : Archive raw NMR and XRD data in public repositories (e.g., Cambridge Structural Database) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
